molecular formula C12H18O3 B13745736 Ethyl 2-acetyl-2-allylpent-4-ene-1-oate CAS No. 3508-77-8

Ethyl 2-acetyl-2-allylpent-4-ene-1-oate

Cat. No.: B13745736
CAS No.: 3508-77-8
M. Wt: 210.27 g/mol
InChI Key: IOZNORWPBHWYBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-2-allylpent-4-ene-1-oate can be synthesized through various organic reactions. One common method involves the reaction of ethyl acetoacetate with allyl bromide in the presence of a base such as sodium ethoxide . The reaction proceeds through nucleophilic substitution, followed by elimination to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2-allylpent-4-ene-1-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-acetyl-2-allylpent-4-ene-1-oate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2-allylpent-4-ene-1-oate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-acetyl-2-prop-2-enylpent-4-enoate
  • 2-Acetyl-2-allylpent-4-enoic acid, ethyl ester

Uniqueness

Ethyl 2-acetyl-2-allylpent-4-ene-1-oate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and has shown promising potential in various research applications .

Properties

CAS No.

3508-77-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-acetyl-2-prop-2-enylpent-4-enoate

InChI

InChI=1S/C12H18O3/c1-5-8-12(9-6-2,10(4)13)11(14)15-7-3/h5-6H,1-2,7-9H2,3-4H3

InChI Key

IOZNORWPBHWYBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)(CC=C)C(=O)C

Origin of Product

United States

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